molecular formula C23H31N3O2S2 B2631020 2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-(4-isopropylphenyl)thiazol-2-yl)acetamide CAS No. 681223-97-2

2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-(4-isopropylphenyl)thiazol-2-yl)acetamide

Cat. No.: B2631020
CAS No.: 681223-97-2
M. Wt: 445.64
InChI Key: VCWBSSYKXCDGFV-UHFFFAOYSA-N
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Description

2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-(4-isopropylphenyl)thiazol-2-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure that incorporates several pharmacologically relevant motifs, including a 3,5-dimethylpiperidine moiety, a thiazole ring, and an acetamide linker. Piperidine derivatives are commonly explored in pharmaceutical research for their potential biological activity . Similarly, thiazole rings are privileged structures in medicinal chemistry, frequently found in compounds investigated for various therapeutic applications . The specific combination of these groups in a single molecule suggests potential for interaction with biological targets, though its precise mechanism of action and primary research applications are yet to be fully characterized and are subject to ongoing investigation. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2S2/c1-15(2)18-5-7-19(8-6-18)20-12-30-23(24-20)25-21(27)13-29-14-22(28)26-10-16(3)9-17(4)11-26/h5-8,12,15-17H,9-11,13-14H2,1-4H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWBSSYKXCDGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-(4-isopropylphenyl)thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The starting material, 3,5-dimethylpiperidine, is synthesized through the hydrogenation of 3,5-dimethylpyridine.

    Thiazole Ring Formation: The thiazole ring is formed by reacting 4-isopropylphenylamine with α-bromoacetyl bromide, followed by cyclization with thiourea.

    Coupling Reaction: The piperidine intermediate is then coupled with the thiazole intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving thiazole and piperidine moieties. It can also be used in the development of new biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the thiazole and piperidine rings.

Mechanism of Action

The mechanism of action of 2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-(4-isopropylphenyl)thiazol-2-yl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in π-π interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s molecular weight is higher than most piperazine analogues due to the isopropylphenyl group and dimethylpiperidine.
  • Melting points for piperazine derivatives range from 269–303°C ; the target compound’s melting point is unreported but likely influenced by its bulky substituents.

Pharmacokinetic and Metabolic Profiles

  • Metabolic Stability : The thioether linkage may render the compound susceptible to cytochrome P450-mediated oxidation, unlike the more stable amide bonds in Compound 4 () .

Biological Activity

The compound 2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-(4-isopropylphenyl)thiazol-2-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activity, particularly in the realm of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C23H33N3O6S\text{C}_{23}\text{H}_{33}\text{N}_3\text{O}_6\text{S}

Research indicates that this compound may exert its effects through several mechanisms:

  • Caspase Activation : Induction of apoptosis via caspase activation has been observed in various cancer cell lines.
  • Mitochondrial Membrane Potential Depolarization : The compound induces changes in mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
  • Cell Cycle Arrest : Evidence suggests that treatment with this compound can lead to cell cycle arrest at the G2/M phase.

Cytotoxicity Profiles

In vitro studies have demonstrated significant cytotoxicity against several cancer cell lines:

Cell LineIC50 (µM)
HCT116 (Colon Cancer)< 1
HT29 (Colon Cancer)< 1
CEM (Lymphoma)3.5
HL60 (Leukemia)4.0

These results indicate that the compound is particularly potent against colon cancer cells, with IC50 values below 1 µM, suggesting a strong potential for therapeutic application.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Colon Cancer Models : In a study involving human colon cancer cell lines (HCT116 and HT29), treatment with the compound resulted in significant reductions in cell viability, with apoptosis being confirmed through annexin V staining assays.
  • Oral Squamous Cell Carcinoma : The compound was also evaluated against oral squamous cell carcinoma lines, showing selective cytotoxicity while sparing non-malignant cells, thus presenting a favorable selectivity index.
  • Mechanistic Insights : Further investigations revealed that the compound's ability to increase ROS levels correlates with its cytotoxic effects, suggesting that oxidative stress plays a crucial role in its mechanism of action.

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